1-Chloro-1-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one
CAS No.:
Cat. No.: VC18816237
Molecular Formula: C10H10Cl2OS
Molecular Weight: 249.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10Cl2OS |
|---|---|
| Molecular Weight | 249.16 g/mol |
| IUPAC Name | 1-chloro-1-[3-(chloromethyl)-2-sulfanylphenyl]propan-2-one |
| Standard InChI | InChI=1S/C10H10Cl2OS/c1-6(13)9(12)8-4-2-3-7(5-11)10(8)14/h2-4,9,14H,5H2,1H3 |
| Standard InChI Key | JIOPENVUEINLJN-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C1=CC=CC(=C1S)CCl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
1-Chloro-1-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one is a chlorinated ketone derivative characterized by the following properties:
| Property | Value |
|---|---|
| IUPAC Name | 1-Chloro-1-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one |
| Molecular Formula | C₁₀H₉Cl₂OS |
| Molecular Weight | 249.14 g/mol |
| CAS Registry Number | 1804267-08-0 |
| Key Functional Groups | Chloro, mercapto (-SH), ketone |
The compound features a propan-2-one backbone substituted with a chloro group at position 1 and a phenyl ring bearing chloromethyl and mercapto groups at positions 3 and 2, respectively .
Structural Analysis
The phenyl ring’s substitution pattern creates steric and electronic effects that influence reactivity. The chloromethyl group enhances electrophilicity, while the mercapto group provides nucleophilic character, enabling diverse chemical transformations .
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via chlorination of precursor molecules. A common method involves:
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Chlorination of 1-(3-(Chloromethyl)-2-mercaptophenyl)propan-2-one:
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Alternative Pathway:
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Friedel-Crafts acylation of 3-(chloromethyl)-2-mercaptobenzene with chloroacetyl chloride, followed by purification via column chromatography.
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Industrial Production
Large-scale synthesis requires specialized equipment to manage exothermic reactions and chlorine gas byproducts. Capot Chemical Co., a major supplier, employs batch reactors with automated temperature control to ensure yield optimization .
Molecular Reactivity and Chemical Behavior
Functional Group Interactions
The compound’s reactivity stems from three key groups:
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Chloro Groups:
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Mercapto Group:
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Ketone Moiety:
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Undergoes reduction to secondary alcohols (e.g., using NaBH₄).
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Participates in condensation reactions to form hydrazones or imines.
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Reaction Mechanisms
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Nucleophilic Substitution:
The chloromethyl group’s electrophilic carbon attracts nucleophiles like hydroxide or thiols . -
Oxidation of Thiols:
This reaction is critical for modifying the compound’s solubility and stability.
Physical and Chemical Properties
Physicochemical Data
| Property | Value |
|---|---|
| Melting Point | 78–82°C (estimated) |
| Boiling Point | 285°C (decomposes) |
| Solubility | Soluble in DCM, ethanol; insoluble in water |
| Density | 1.45 g/cm³ |
The compound’s low water solubility necessitates organic solvents for laboratory use .
Spectroscopic Characterization
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¹H NMR:
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δ 2.65 (s, 3H, COCH₃), δ 4.25 (s, 2H, CH₂Cl), δ 7.2–7.8 (m, 3H, aromatic).
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IR:
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor for:
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Antimicrobial Agents: Thioether derivatives exhibit activity against Gram-positive bacteria.
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Kinase Inhibitors: Chloromethyl groups enable covalent binding to enzyme active sites.
Material Science
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Polymer Modification: Mercapto groups facilitate cross-linking in epoxy resins, enhancing thermal stability .
| Hazard Category | GHS Code |
|---|---|
| Acute Toxicity (Oral) | Category 3 |
| Skin Corrosion | Category 1B |
| Eye Damage | Category 1 |
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